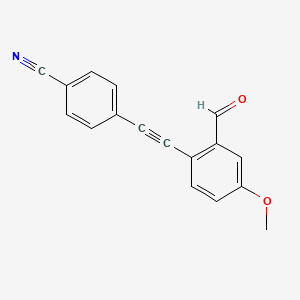
4-((2-Formyl-4-methoxyphenyl)ethynyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Formyl-4-methoxyphenyl)ethynyl)benzonitrile is an organic compound with the molecular formula C16H11NO2 It is characterized by the presence of a formyl group, a methoxy group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Formyl-4-methoxyphenyl)ethynyl)benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formylation: Introduction of the formyl group to the aromatic ring.
Methoxylation: Introduction of the methoxy group.
Ethynylation: Formation of the ethynyl linkage between the aromatic rings.
Benzonitrile Formation: Introduction of the nitrile group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-((2-Formyl-4-methoxyphenyl)ethynyl)benzonitrile can undergo several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used.
Major Products
Oxidation: 4-((2-Carboxy-4-methoxyphenyl)ethynyl)benzonitrile.
Reduction: 4-((2-Formyl-4-methoxyphenyl)ethynyl)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((2-Formyl-4-methoxyphenyl)ethynyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor for various functionalized compounds.
Mechanism of Action
The mechanism of action of 4-((2-Formyl-4-methoxyphenyl)ethynyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-((2-Formyl-4-(trifluoromethyl)phenyl)ethynyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a methoxy group.
4-((2-Formyl-4-hydroxyphenyl)ethynyl)benzonitrile: Similar structure but with a hydroxy group instead of a methoxy group.
4-((2-Formyl-4-methylphenyl)ethynyl)benzonitrile: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
4-((2-Formyl-4-methoxyphenyl)ethynyl)benzonitrile is unique due to the presence of the methoxy group, which can influence its reactivity and interactions in chemical and biological systems. The combination of formyl, methoxy, and nitrile groups provides a versatile scaffold for various applications in research and industry.
Properties
Molecular Formula |
C17H11NO2 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
4-[2-(2-formyl-4-methoxyphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C17H11NO2/c1-20-17-9-8-15(16(10-17)12-19)7-6-13-2-4-14(11-18)5-3-13/h2-5,8-10,12H,1H3 |
InChI Key |
GSHAEQRHMGFDNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C#CC2=CC=C(C=C2)C#N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















